
Azithromycin dihydrate
概要
説明
アジスロマイシン一水和物は、エリスロマイシンから誘導されたマクロライド系抗生物質です。 その広範囲な抗菌活性で知られており、呼吸器感染症、皮膚感染症、性感染症など、さまざまな細菌感染症の治療に広く用いられています . アジスロマイシン一水和物は、特にその長い半減期と高い組織浸透性により評価されており、他の抗生物質に比べて治療期間を短縮することができます .
製造方法
合成経路と反応条件
アジスロマイシン一水和物は、一連の化学反応を経てエリスロマイシンから合成されます。このプロセスには、エリスロマイシンのメチル化によるアジスロマイシンの生成、それに続く結晶化による一水和物の取得が含まれます。 一般的な方法の1つは、エリスロマイシンをイソプロパノールに溶解し、メチル化剤を添加し、その後アルカリ性溶液でpHを調整してアジスロマイシン一水和物を沈殿させることです .
工業生産方法
アジスロマイシン一水和物の工業生産は、通常、エリスロマイシン産生菌の大規模な発酵、それに続く化学修飾と精製によって行われます。 このプロセスは、コスト効率と効率性を重視して設計されており、最終製品の高収率と純度が保証されています .
準備方法
Synthetic Routes and Reaction Conditions
Azithromycin monohydrate is synthesized from erythromycin through a series of chemical reactions. The process involves the methylation of erythromycin to form azithromycin, followed by crystallization to obtain the monohydrate form. One common method involves dissolving erythromycin in isopropanol, adding a methylating agent, and then adjusting the pH with an alkaline solution to precipitate azithromycin monohydrate .
Industrial Production Methods
Industrial production of azithromycin monohydrate typically involves large-scale fermentation of the erythromycin-producing bacteria, followed by chemical modification and purification. The process is designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
化学反応の分析
反応の種類
アジスロマイシン一水和物は、次のようなさまざまな化学反応を起こします。
酸化: アジスロマイシンは、オキソ誘導体に変換するために酸化されることがあります。
還元: 還元反応は、アジスロマイシン分子の官能基を修飾することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまなアルキル化剤が含まれます。 これらの反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、必要な修飾が確実に実行されます .
主な生成物
これらの反応から生成される主な生成物には、さまざまなアジスロマイシン誘導体が含まれ、これらは薬理学的特性や用途が異なる場合があります。 たとえば、オキソ誘導体は、特定の菌株の細菌に対して抗菌活性を高める可能性があります .
科学研究への応用
アジスロマイシン一水和物は、幅広い科学研究への応用があります。
化学: マクロライド系抗生物質とその化学的性質の研究におけるモデル化合物として使用されます。
生物学: 研究者は、細菌のタンパク質合成や耐性機構に対するその影響を研究しています。
医学: アジスロマイシン一水和物は、細菌感染症の治療における使用や、COVID-19などの病気の併用療法における潜在的な役割など、治療用途に関して広く研究されています.
科学的研究の応用
Microbiological Applications
Azithromycin dihydrate is widely used in clinical microbiological settings for antimicrobial susceptibility testing. It serves as a critical component in determining the Minimum Inhibitory Concentration (MIC) of various pathogens, aiding in the selection of appropriate antibiotic therapies. The compound demonstrates significant efficacy against several bacterial strains, including:
Bacterial Strain | Gram Type | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Positive | 0.5 - 2 |
Escherichia coli | Negative | 1 - 4 |
Pseudomonas aeruginosa | Negative | 8 - 16 |
Bacillus subtilis | Positive | 0.25 - 1 |
These values indicate the broad-spectrum activity of azithromycin, making it essential for treating various infections .
Immunomodulatory Effects
This compound exhibits notable immunomodulatory effects that extend beyond its antibacterial properties. It has been shown to influence inflammatory pathways by:
- Reducing the synthesis of pro-inflammatory cytokines.
- Modulating immune cell function, particularly in chronic inflammatory diseases.
- Enhancing the resolution of inflammation in conditions such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) .
This dual action not only aids in controlling infections but also contributes to improved outcomes in patients with chronic inflammatory conditions.
Research on Viral Infections
Recent studies have investigated azithromycin's potential role in treating viral infections, particularly COVID-19. While initial trials suggested possible benefits, subsequent research has provided mixed results regarding its efficacy against SARS-CoV-2. Nonetheless, azithromycin's ability to reduce intercellular adhesion molecule synthesis may offer some antiviral benefits .
Innovative Drug Delivery Systems
Recent advancements have explored the formulation of this compound within microemulsions to enhance its solubility and bioavailability. These formulations have demonstrated improved drug release profiles and greater accumulation within target tissues, such as skin, making them effective for localized treatment of bacterial skin infections .
Formulation Type | Release Profile | Efficacy Against MRSA |
---|---|---|
Free Azithromycin | Rapid | Moderate |
Azithromycin Microemulsion | Prolonged | High |
This innovative approach minimizes dosing frequency and reduces the risk of developing antibiotic resistance associated with overuse .
Case Studies and Clinical Trials
Several clinical trials have highlighted the efficacy of this compound in various therapeutic contexts:
- Chronic Bronchitis : A study demonstrated that long-term azithromycin treatment reduced exacerbation rates in patients with chronic bronchitis.
- Cystic Fibrosis : Research indicated that azithromycin could improve lung function and reduce inflammation in cystic fibrosis patients.
- Skin Infections : Clinical evaluations of azithromycin-loaded microemulsions showed significant improvement in healing rates for skin infections caused by resistant strains like MRSA .
These case studies underscore the versatility of this compound as both an antibiotic and an immunomodulatory agent.
作用機序
アジスロマイシン一水和物は、細菌の50Sリボソームサブユニットの23S rRNAに結合することによって抗菌効果を発揮します。 この結合は、タンパク質合成中のペプチドの転座を阻害し、細菌の増殖を効果的に停止させます . 分子標的は、さまざまな細菌のリボソームタンパク質を含み、その経路は主にタンパク質合成と細菌の複製に関連しています .
類似化合物との比較
アジスロマイシン一水和物は、エリスロマイシンやクラリスロマイシンなどの化合物を含む、マクロライドのサブクラスであるアザライドに属します。 エリスロマイシンと比較して、アジスロマイシンは、より長い半減期、より良い組織浸透性、より広範囲な活性を持っています . クラリスロマイシンは、もう1つの類似した化合物であり、良好な組織浸透性を示しますが、薬物動態学的特性と活性スペクトルが異なります .
類似化合物のリスト
- エリスロマイシン
- クラリスロマイシン
- ロキシスロマイシン
- テリスロマイシン
生物活性
Azithromycin dihydrate is a widely used macrolide antibiotic known for its efficacy against a variety of bacterial infections. This article delves into its biological activity, highlighting its pharmacological properties, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a semi-synthetic derivative of erythromycin. It is classified as a macrolide antibiotic and is primarily used to treat respiratory tract infections, skin infections, and certain sexually transmitted diseases. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the translocation process during protein synthesis.
- Absorption : Azithromycin is poorly soluble in water, which can affect its bioavailability. Studies indicate that the dissolution rate is a critical factor influencing its absorption in the gastrointestinal tract .
- Distribution : The drug has a large volume of distribution and penetrates well into tissues, including lung tissue, making it effective for respiratory infections.
- Metabolism : It undergoes hepatic metabolism and has a long half-life, allowing for once-daily dosing.
- Excretion : The drug is primarily excreted in bile, with minimal renal excretion.
Antibacterial Efficacy
Azithromycin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:
Bacterial Strain | Sensitivity |
---|---|
Streptococcus pneumoniae | Sensitive |
Haemophilus influenzae | Sensitive |
Mycoplasma pneumoniae | Sensitive |
Chlamydia trachomatis | Sensitive |
Escherichia coli | Variable sensitivity |
Recent studies have shown that azithromycin's antibacterial activity can be enhanced when formulated with other agents or in different physical forms, such as cocrystals . For example, azithromycin cocrystals demonstrated improved dissolution rates and antimicrobial activity compared to the standard dihydrate form.
Clinical Applications
- Respiratory Infections : Azithromycin is commonly prescribed for community-acquired pneumonia and acute exacerbations of chronic obstructive pulmonary disease (COPD).
- Skin Infections : Effective against various skin pathogens, azithromycin is used in treating conditions like cellulitis.
- Sexually Transmitted Infections : It is effective against Chlamydia trachomatis and is often used in single-dose regimens for treatment.
- Diarrheal Diseases : A study indicated a small benefit in linear growth among children treated with azithromycin for bacterial diarrhea .
Case Study 1: Treatment of Community-Acquired Pneumonia
In a randomized controlled trial involving adults with community-acquired pneumonia, patients treated with azithromycin showed significant improvement in clinical symptoms compared to those receiving placebo. The study emphasized the drug's rapid action and good tolerance among patients .
Case Study 2: Efficacy in HIV Patients
In HIV-infected patients receiving prophylaxis for Mycobacterium avium complex (MAC), azithromycin was found to reduce the incidence of MAC-related complications. However, gastrointestinal side effects were noted as common adverse reactions .
Side Effects and Safety Profile
The safety profile of this compound includes several common side effects:
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing azithromycin dihydrate’s solid-state forms, and how are they applied?
- Methodological Answer : this compound’s solid-state characterization typically involves:
- X-ray Diffraction (XRD) : Identifies crystalline phases by distinct peaks (e.g., dihydrate peaks at 2θ ≈ 9.3°–9.8° ). Pure crystalline forms exhibit high-intensity peaks (e.g., 4822 intensity at 2θ = 9.790°), while amorphous phases show broad peaks at 2θ = 19°–35° .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups and interactions. For example, this compound’s FTIR bands include 2973.8 cm⁻¹ (C-H stretching) and 1050.8 cm⁻¹ (C-O-C ether linkage), while urea blends show combined spectral features .
- Differential Scanning Calorimetry (DSC) : Reveals thermal transitions. This compound exhibits a single endothermic peak (dehydration), contrasting with erythromycin dihydrate, which shows two peaks .
- Thermogravimetric Analysis (TGA) : Confirms hydrate stoichiometry by measuring weight loss during dehydration .
Q. How does this compound’s molecular structure influence its pharmaceutical properties?
- Methodological Answer : this compound’s structure (C₃₈H₇₂N₂O₁₂·2H₂O, MW 785.0) includes a 15-membered macrolide ring with two water molecules . Key structural features impacting properties:
- Hydrophilicity : Water molecules enhance solubility but limit membrane permeability.
- Stability : The dihydrate form reduces hygroscopicity compared to anhydrous forms, critical for formulation stability .
- Bioactivity : The lactone ring binds to bacterial 50S ribosomal subunits, inhibiting protein synthesis . Structural modifications (e.g., cocrystallization with paracetamol) can alter dissolution rates and antibacterial efficacy .
Advanced Research Questions
Q. How can contradictions in thermal analysis data during dehydration studies be resolved?
- Methodological Answer : Discrepancies arise from experimental conditions (e.g., heating rates, pan configurations). For example:
- DSC : this compound may show a split endothermic peak due to sequential dehydration (dihydrate → sesquihydrate → anhydrate) under slow heating (1°C/min) .
- Variable-Temperature PXRD (VTPXRD) : Directly tracks structural changes. At 70°C, a new peak at 10.6° 2θ emerges, indicating sesquihydrate formation, while dihydrate peaks vanish by 100°C .
- Atomic Force Microscopy (AFM) : Provides nanoscale dehydration kinetics, complementing bulk DSC/PXRD data .
Q. What methodological approaches optimize this compound’s dissolution rate in solid dispersions?
- Methodological Answer : Strategies include:
- Carrier Selection : Hydrophilic polymers (e.g., PEG 6000) or small molecules (e.g., urea) disrupt crystalline lattices. FTIR confirms absence of chemical interactions (e.g., preserved azithromycin bands at 1050.8 cm⁻¹ in solid dispersions) .
- Solvent Evaporation : Ensures homogenous dispersion. Drug content in formulations (e.g., F1–F9) ranges from 97.29% to 99.27%, validated by UV spectroscopy .
- Amorphization : Physical mixtures show lower crystallinity (PXRD intensity 1164 vs. 4822 for pure dihydrate), enhancing solubility .
Q. How can XRD quantify crystalline this compound in amorphous matrices?
- Methodological Answer : Use the main XRD peak at 2θ ≈ 9.90° (specific to dihydrate) for quantification:
- Calibration Curve : Prepare standards with known dihydrate/amorphous ratios. Measure peak area vs. concentration .
- Limit of Detection (LOD) : At low concentrations (<5% crystalline), only the main peak is detectable, ensuring method specificity .
Q. How do stabilizers impact this compound’s solubility in nanosuspensions?
- Methodological Answer : Stabilizers (e.g., poloxamers, lecithin) prevent particle aggregation via steric or electrostatic mechanisms. Key parameters:
- Hydrophilic-Lipophilic Balance (HLB) : Optimal HLB (e.g., 18–23) enhances wetting and dispersion.
- Cryoprotectants : Mannitol or trehalose maintain stability during lyophilization .
Q. Data Analysis and Experimental Design
Q. How to validate this compound’s identity and purity per pharmacopeial standards?
- Methodological Answer : Follow USP guidelines:
- Infrared Spectroscopy : Match sample and reference spectra (197K). Dissolve in methanol, dry, and re-analyze if discrepancies occur .
- HPLC-PDA : Quantify azithromycin (945–1030 µg/mg) and related substances.
- Water Content : Karl Fischer titration confirms dihydrate stoichiometry (theoretical 4.6% water) .
Q. What are the implications of this compound’s dehydration kinetics on formulation storage?
- Methodological Answer : Dehydration below 60°C is minimal (PXRD stability), but at >70°C, sesquihydrate forms, altering bioavailability. Storage recommendations:
- Temperature : <25°C to prevent phase transitions.
- Packaging : Moisture-resistant containers to avoid hydrate-anhydrate cycling .
特性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPLSLYZHKKQT-WVVFQGGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861063 | |
Record name | Azithromycin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117772-70-0, 121470-24-4 | |
Record name | Azithromycin dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117772-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azithromycin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121470244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZITHROMYCIN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTE4MNN1MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。